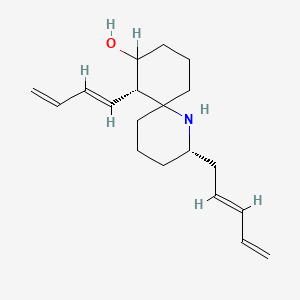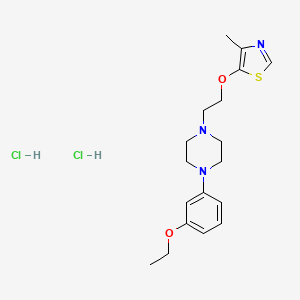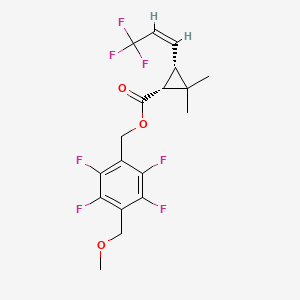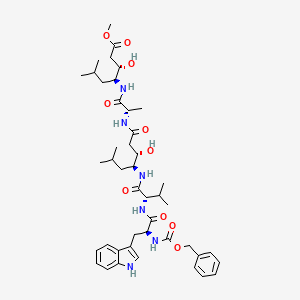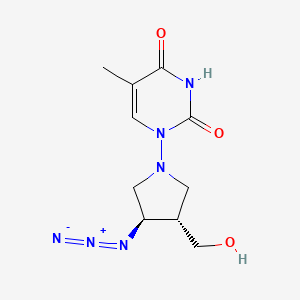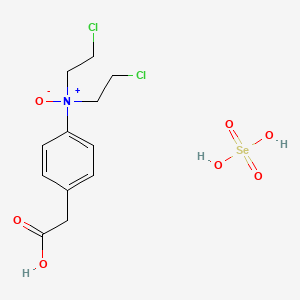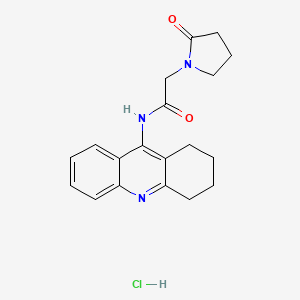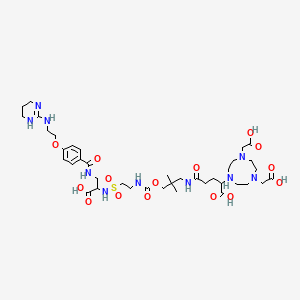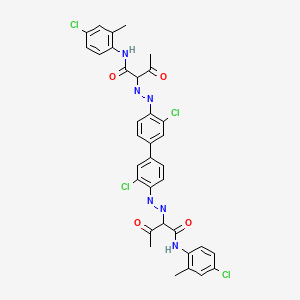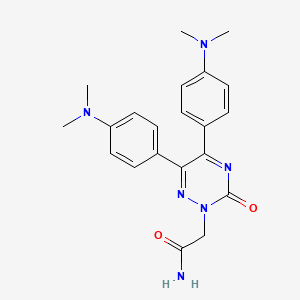
3-(5-((4-(Methylsulfonyl)-1-piperazinyl)methyl)-1H-indol-2-yl)-2(1H)-quinolinone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-((4-(Methylsulfonyl)-1-piperazinyl)methyl)-1H-indol-2-yl)-2(1H)-quinolinone hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinolinone core, an indole moiety, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((4-(Methylsulfonyl)-1-piperazinyl)methyl)-1H-indol-2-yl)-2(1H)-quinolinone hydrochloride typically involves multiple steps, including the formation of the indole and quinolinone rings, followed by the introduction of the piperazine moiety. Common synthetic routes may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Formation of the Quinolinone Core: This step often involves the cyclization of an appropriate precursor, such as an aniline derivative, under basic or acidic conditions.
Introduction of the Piperazine Ring: The piperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-((4-(Methylsulfonyl)-1-piperazinyl)methyl)-1H-indol-2-yl)-2(1H)-quinolinone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
3-(5-((4-(Methylsulfonyl)-1-piperazinyl)methyl)-1H-indol-2-yl)-2(1H)-quinolinone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of 3-(5-((4-(Methylsulfonyl)-1-piperazinyl)methyl)-1H-indol-2-yl)-2(1H)-quinolinone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: A building block for synthesizing semiconducting organometallic complexes.
Pyridinium Salts: Known for their diverse applications in pharmaceuticals and materials science.
Uniqueness
3-(5-((4-(Methylsulfonyl)-1-piperazinyl)methyl)-1H-indol-2-yl)-2(1H)-quinolinone hydrochloride stands out due to its unique combination of an indole, quinolinone, and piperazine moiety. This structural complexity allows for a wide range of chemical modifications and applications, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
415684-58-1 |
|---|---|
Formule moléculaire |
C23H25ClN4O3S |
Poids moléculaire |
473.0 g/mol |
Nom IUPAC |
3-[5-[(4-methylsulfonylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C23H24N4O3S.ClH/c1-31(29,30)27-10-8-26(9-11-27)15-16-6-7-21-18(12-16)14-22(24-21)19-13-17-4-2-3-5-20(17)25-23(19)28;/h2-7,12-14,24H,8-11,15H2,1H3,(H,25,28);1H |
Clé InChI |
UEQCBXMIAZDDGG-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(C=C2)NC(=C3)C4=CC5=CC=CC=C5NC4=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


